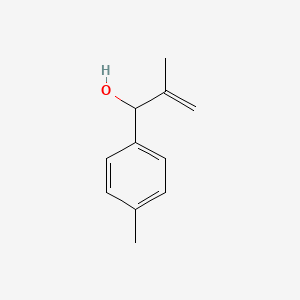
(3E)-(4-Methylphenyl)-2-methyl-2-propen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-(4-Methylphenyl)-2-methyl-2-propen-1-ol, also known as p-cymen-8-ol, is a naturally occurring organic compound found in various plants such as thyme, oregano, and cumin. It is widely used in the food and cosmetic industries as a flavoring and fragrance agent. In recent years, p-cymen-8-ol has gained attention in scientific research due to its potential medicinal properties.
Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming the backbone of molecules that can interact with biological systems. For example, it can be modified to create molecules with potential anti-inflammatory, analgesic, or antipyretic properties due to its phenolic hydroxyl group, which is a common feature in many drugs .
Material Science
In material science, this compound’s derivatives can be used to modify the properties of polymers. By incorporating it into polymer chains, scientists can alter the thermal stability, rigidity, and even the color of the material. This is particularly useful in creating specialized materials for high-temperature applications or for materials requiring specific mechanical properties .
Organic Light-Emitting Diodes (OLEDs)
The compound’s structure allows for electronic conjugation, making it a candidate for use in OLEDs. When used as a part of the light-emitting layer, it can contribute to the efficiency and color purity of the OLED. Its ability to transport electrons can be harnessed to improve the overall performance of these devices .
Flavor and Fragrance Industry
Due to its phenolic structure, this compound can be used in the synthesis of fragrances and flavors. It can impart a distinct aroma and is often used as an intermediate in the creation of more complex scent molecules. Its versatility in chemical reactions makes it a valuable component in the flavor and fragrance industry .
Catalysis
In the field of catalysis, this compound can act as a ligand for transition metal catalysts. The phenyl group can stabilize the metal center, while the propenyl side chain can interact with substrates, facilitating various catalytic reactions. This is particularly useful in asymmetric synthesis and fine chemical production .
Analytical Chemistry
As a standard in chromatography, this compound can help in the separation and identification of substances within a mixture. Its unique retention time on chromatographic columns allows it to serve as a reference point for the analysis of complex organic mixtures .
properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-7,11-12H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALADWAMDJGEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-(4-Methylphenyl)-2-methyl-2-propen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

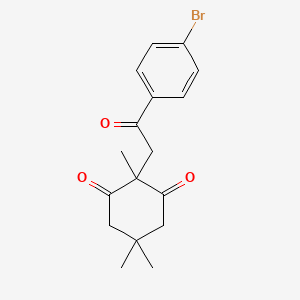
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)

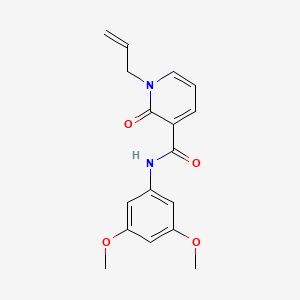
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)
![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)
![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)
![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961360.png)
![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)
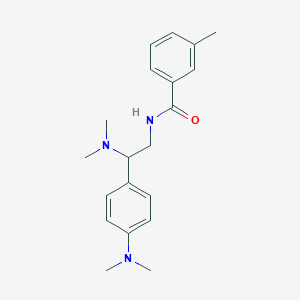
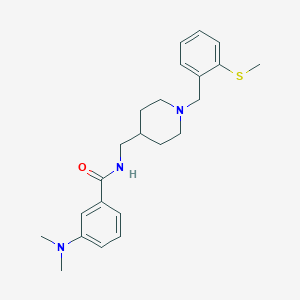
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)